

An In-depth Technical Guide to the Safe Handling of Dichloroacetic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetic anhydride*

Cat. No.: *B1195690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **dichloroacetic anhydride** (DCAA), a reactive chemical intermediate used in pharmaceutical synthesis and research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

Dichloroacetic anhydride is a colorless to light yellow liquid that is highly corrosive and moisture-sensitive.^[1] Upon contact with water, it decomposes to form dichloroacetic acid and hydrochloric acid.^[2] Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₄ H ₂ Cl ₄ O ₃	[3][4][5]
Molecular Weight	239.87 g/mol	[3][4][5][6]
Appearance	Clear, colorless liquid	[1][3]
Odor	Pungent	[7]
Melting Point	~30 °C	[3][8]
Boiling Point	214-216 °C	[3][9]
Density	1.574 g/mL at 25 °C	[3][9]
Flash Point	>112 °C (>233.6 °F)	[1]
Solubility	Decomposes in water	[7]

Hazard Identification and Toxicity

Dichloroacetic anhydride is classified as a corrosive and toxic substance.[1][7] It can cause severe skin burns and eye damage upon contact.[1][6][7] Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[1] While ingestion is considered a low hazard, it can cause severe gastrointestinal tract irritation and burns.[1]

Toxicity Metric	Value	Species	Route	Reference
LD50	2820 mg/kg	Rat	Oral	[1]
LD50	470 µL/kg	Rabbit	Skin	[1]
Draize test	2 mg/24H Severe	Rabbit	Skin	[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling **dichloroacetic anhydride** to minimize exposure risk.

PPE Category	Specification	Rationale
Eye Protection	Chemical safety goggles and a face shield	Protects against splashes and vapors that can cause severe eye damage. [1] [7]
Hand Protection	Butyl-rubber or other appropriate chemical-resistant gloves	Prevents skin contact which can cause severe burns. [6]
Body Protection	Chemical-resistant lab coat, apron, and closed-toe shoes	Minimizes skin contact with spills or splashes. [1] [7]
Respiratory Protection	NIOSH/MSHA approved respirator	Required when working outside of a fume hood or if vapor concentrations are high. [1] [7]

Safe Handling and Storage

All work with **dichloroacetic anhydride** must be conducted in a well-ventilated chemical fume hood.[\[1\]](#) An eyewash station and safety shower must be readily accessible.[\[1\]](#)

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[\[1\]](#)[\[7\]](#)
Keep containers tightly closed to prevent contact with moisture, which can cause decomposition.[\[1\]](#)[\[7\]](#) It is incompatible with strong oxidizing agents and bases.[\[7\]](#)

Experimental Protocols

Preparation of a Standard Solution (e.g., 1 M in Dichloromethane)

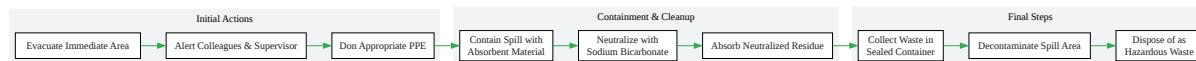
Objective: To prepare a 1 Molar solution of **dichloroacetic anhydride** in dichloromethane.

Materials:

- **Dichloroacetic anhydride**
- Anhydrous dichloromethane

- Dry glassware (e.g., volumetric flask, graduated cylinder, syringe)
- Magnetic stirrer and stir bar
- Nitrogen or argon gas supply

Procedure:


- Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
- In a chemical fume hood, measure the required volume of anhydrous dichloromethane using a dry graduated cylinder and transfer it to a dry volumetric flask equipped with a magnetic stir bar.
- Calculate the mass of **dichloroacetic anhydride** needed. For a 1 M solution in 100 mL, you would need: $1 \text{ mol/L} * 0.1 \text{ L} * 239.87 \text{ g/mol} = 23.99 \text{ g}$.
- Carefully and quickly weigh the required mass of **dichloroacetic anhydride** in a dry, sealed container to minimize exposure to air and moisture.
- Using a dry syringe or cannula, transfer the **dichloroacetic anhydride** to the volumetric flask containing the dichloromethane.
- Immediately cap the flask and begin stirring until the solid is fully dissolved.
- Once dissolved, add anhydrous dichloromethane to the calibration mark on the volumetric flask.
- Stopper the flask and invert several times to ensure homogeneity.
- Store the solution in a tightly sealed, dry container, under an inert atmosphere if possible, and clearly label it with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Response Protocol

A minor spill (less than 100 mL) can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

Materials:

- Spill containment kit (containing absorbent material like vermiculite or sand)
- Sodium bicarbonate or other weak base for neutralization
- Appropriate PPE
- Sealable waste container

[Click to download full resolution via product page](#)

Spill Response Workflow for **Dichloroacetic Anhydride**.

Procedure:

- Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
- Don PPE: Put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, goggles, face shield, and a lab coat.
- Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.^[1]
- Neutralize: Cautiously and slowly add sodium bicarbonate or another suitable weak base to the absorbent material to neutralize the **dichloroacetic anhydride**. Avoid adding water directly as it can react violently.

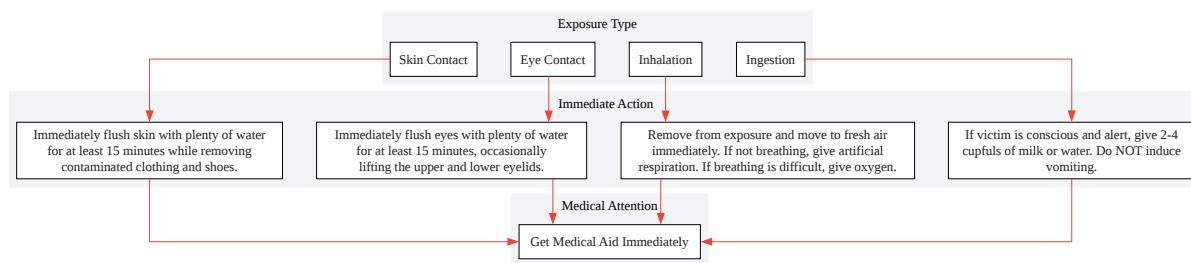
- Absorb: Once the reaction has ceased, absorb the neutralized mixture with more absorbent material.
- Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
- Decontaminate: Wipe down the spill area with a cloth soaked in a mild detergent solution, followed by a water rinse. All cleaning materials should also be disposed of as hazardous waste.
- Dispose: Arrange for the proper disposal of the hazardous waste according to your institution's and local regulations.

Decontamination of Laboratory Equipment

Objective: To safely decontaminate glassware and other equipment that has come into contact with **dichloroacetic anhydride**.

Materials:

- Weak base solution (e.g., 5% sodium bicarbonate)
- Detergent
- Water
- Appropriate PPE


Procedure:

- Pre-rinse (in fume hood): While wearing appropriate PPE and working in a chemical fume hood, carefully rinse the contaminated equipment with a small amount of an inert solvent (e.g., dichloromethane) to remove the bulk of the **dichloroacetic anhydride**. Collect this rinse as hazardous waste.
- Neutralization: Prepare a 5% solution of sodium bicarbonate in water. Carefully rinse the equipment with this solution to neutralize any remaining acidic residue. Be aware that this may generate some gas (carbon dioxide).

- Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
- Final Rinse: Rinse the equipment multiple times with deionized water.
- Drying: Allow the equipment to air dry or place it in a drying oven.

First Aid Measures

In case of exposure, immediate action is critical.

[Click to download full resolution via product page](#)

First Aid Procedures for **Dichloroacetic Anhydride** Exposure.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[1\]](#) Seek immediate medical attention.[\[1\]](#)
- Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#) Seek immediate medical attention.[\[1\]](#)

- Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Waste Disposal

All waste containing **dichloroacetic anhydride**, including empty containers, contaminated absorbent materials, and rinse solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Leave chemicals in their original containers and do not mix with other waste.[4]

Fire Fighting Measures

In case of a fire involving **dichloroacetic anhydride**, use a self-contained breathing apparatus (SCBA) and full protective gear.[1] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. susana.org [susana.org]
- 2. flinnsci.com [flinnsci.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. acs.org [acs.org]
- 5. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of Dichloroacetic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195690#dichloroacetic-anhydride-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com